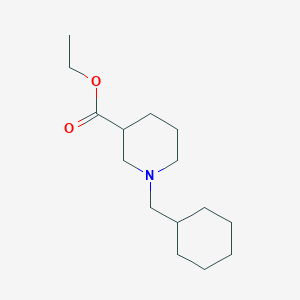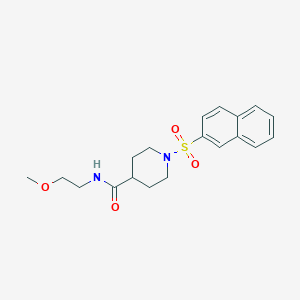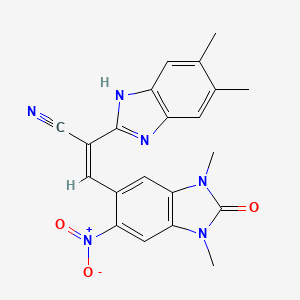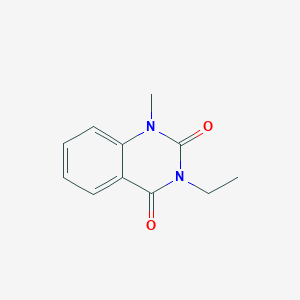![molecular formula C22H20FN5O B5368597 3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole, also known as JNJ-64417184, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various types of cancer, including breast cancer, lung cancer, and melanoma.
Mecanismo De Acción
3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole exerts its antitumor activity by inhibiting the protein kinase CK2, which is overexpressed in many types of cancer. CK2 is involved in various cellular processes, including cell proliferation, survival, and DNA repair. Inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and survival. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole has several advantages for laboratory experiments. This compound has shown potent antitumor activity in various cancer cell lines and mouse xenograft models. It is also highly selective for CK2, which reduces the risk of off-target effects. However, this compound has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetic properties of this compound have not been fully characterized, which may limit its clinical development.
Direcciones Futuras
For this compound include combination therapy with other anticancer agents, radiosensitization, and clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole involves a multistep process that starts with the reaction of 4-fluorobenzaldehyde and 1H-pyrazole-5-carboxylic acid to form 4-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to produce the key intermediate, 3-(4-(4-fluorophenyl)-1H-pyrazol-5-yl)-N-piperidin-1-yl)propanamide. Finally, this intermediate is reacted with 1H-indazole-3-carboxylic acid to obtain this compound.
Aplicaciones Científicas De Investigación
3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a highly selective inhibitor of the protein kinase CK2, which plays a critical role in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse xenograft models.
Propiedades
IUPAC Name |
[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-16-9-7-14(8-10-16)18-12-24-26-20(18)15-4-3-11-28(13-15)22(29)21-17-5-1-2-6-19(17)25-27-21/h1-2,5-10,12,15H,3-4,11,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGHPARNSLUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC3=CC=CC=C32)C4=C(C=NN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)




![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5368580.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)